1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide

Description

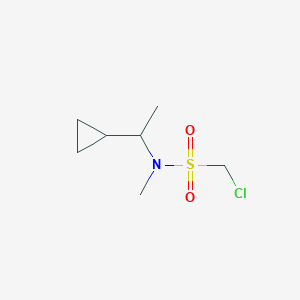

1-Chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide is a chloro-substituted methanesulfonamide featuring a cyclopropylethyl group and a methyl substituent on the nitrogen atom. These compounds are typically synthesized for pharmaceutical or agrochemical applications due to their sulfonamide backbone, which confers stability and bioactivity.

Properties

Molecular Formula |

C7H14ClNO2S |

|---|---|

Molecular Weight |

211.71 g/mol |

IUPAC Name |

1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide |

InChI |

InChI=1S/C7H14ClNO2S/c1-6(7-3-4-7)9(2)12(10,11)5-8/h6-7H,3-5H2,1-2H3 |

InChI Key |

OXZWISXGIWXCEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)N(C)S(=O)(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropyl ethylamine, methylmethanesulfonyl chloride, and a chlorinating agent.

Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products Formed

Substitution Reactions: Various substituted derivatives of the original compound.

Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.

Hydrolysis: Breakdown products of the sulfonamide moiety.

Scientific Research Applications

1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential antimicrobial and antiviral properties.

Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or antiviral effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural analogs and their substituents:

Key Observations :

- Cyclopropylethyl vs.

- Halogenation : Chloro and fluoro substituents (as in tolylfluanid ) are common in agrochemicals for enhancing stability and bioactivity.

- Indole Derivatives : Sumatriptan-related sulfonamides incorporate indole moieties, linking them to neurological applications, whereas the target compound’s cyclopropyl group may favor different therapeutic pathways.

Physicochemical Properties

- Melting Points: N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide decomposes at 213–215°C , suggesting higher thermal stability than non-aromatic analogs. Lab-grade 1-chloro-N-(4-methoxybenzyl)-N-methylmethanesulfonamide lacks reported melting data but has 98% purity .

Synthesis Yields :

Impurity and Stability Profiles

Sumatriptan-related sulfonamides exhibit strict impurity limits (Table 1, ):

| Impurity Name | Retention Time | Limit (%) |

|---|---|---|

| [3-[2-(Dimethylamino-N-oxide)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | 0.3 | 0.2 |

| [3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | 0.6 | 0.5 |

The target compound’s cyclopropylethyl group may reduce oxidation risks compared to indole-derived impurities, which require stringent chromatographic controls .

Biological Activity

1-chloro-N-(1-cyclopropylethyl)-N-methylmethanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₆H₁₃ClN₃O₂S

- Molecular Weight : 196.71 g/mol

- IUPAC Name : this compound

This compound is characterized by the presence of a chloro group, a cyclopropyl moiety, and a methanesulfonamide functional group, which contribute to its biological properties.

Research indicates that this compound exhibits several biological activities, primarily as an inhibitor of specific enzyme pathways. Notably, it has been studied for its potential role as a beta-secretase inhibitor, which is significant in the context of Alzheimer's disease treatment. Beta-secretase is an enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques associated with Alzheimer's pathology .

Pharmacological Effects

- Neuroprotective Effects : The compound has shown promise in preclinical studies as a neuroprotective agent. By inhibiting beta-secretase activity, it may reduce amyloid-beta accumulation and promote neuronal health .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens. The sulfonamide moiety is known for its broad-spectrum antimicrobial activity, which may extend to this compound .

- Toxicity and Safety Profile : Toxicological assessments are crucial for understanding the safety profile of this compound. Current data indicate moderate toxicity levels; however, further studies are needed to establish comprehensive safety guidelines for potential therapeutic use .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits beta-secretase in vitro. A study reported an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a lead compound in drug development for Alzheimer's disease .

In Vivo Studies

Animal models have been employed to assess the neuroprotective effects of this compound. Results indicated significant reductions in amyloid plaque formation and improvements in cognitive function tests among treated groups compared to controls . These findings reinforce its potential therapeutic application in neurodegenerative disorders.

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other beta-secretase inhibitors reveals its unique structural attributes that may confer enhanced selectivity and potency:

| Compound Name | IC50 (µM) | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| This compound | 0.25 | Beta-secretase inhibition | Alzheimer's disease |

| Compound A | 0.5 | Beta-secretase inhibition | Alzheimer's disease |

| Compound B | 0.75 | Beta-secretase inhibition | Alzheimer's disease |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.